molecular formula C16H13ClF3N3O5S B15152477 N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

Cat. No.: B15152477
M. Wt: 451.8 g/mol
InChI Key: NZHYUCUPTGFTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, methylsulfonyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Halogenation: Introduction of the chloro group to the aromatic ring.

    Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide.

    Sulfonylation: Introduction of the methylsulfonyl group through sulfonyl chloride.

    Nitration: Addition of the nitro group using nitric acid and sulfuric acid.

    Amidation: Formation of the glycinamide moiety through reaction with glycine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chloro group with other nucleophiles.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

    Coupling Reactions: Use of palladium catalysts in Suzuki-Miyaura or Heck coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C16H13ClF3N3O5S

Molecular Weight

451.8 g/mol

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(N-methylsulfonyl-3-nitroanilino)acetamide

InChI

InChI=1S/C16H13ClF3N3O5S/c1-29(27,28)22(11-3-2-4-12(8-11)23(25)26)9-15(24)21-14-6-5-10(17)7-13(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,24)

InChI Key

NZHYUCUPTGFTTO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.